molecular formula C10H15Cl2N3O B2672625 1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride CAS No. 1394040-57-3

1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2672625
CAS No.: 1394040-57-3
M. Wt: 264.15
InChI Key: ZYXJHLLCHNVRHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative featuring a pyridine-2-carbonyl substituent and two hydrochloride counterions. No synthesis protocols or biological activity data are directly reported in the provided evidence, necessitating inferences from structurally related analogs.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-pyridin-2-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXJHLLCHNVRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with pyrrolidine-3-amine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding amide. The product is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the desired dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride has potential applications in drug development due to its structural properties that may interact with biological targets. Pyrrolidine derivatives are known for their pharmacological activities, including antidiabetic, anti-inflammatory, and anticancer effects.

Case Study: Vildagliptin Synthesis
Vildagliptin is a notable antidiabetic drug synthesized from pyrrolidine derivatives. The synthesis involves the formation of intermediates from this compound, showcasing its utility in pharmaceutical applications .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in synthetic methodologies.

Recent Advances in Synthesis
Recent literature highlights innovative methods for synthesizing pyrrolidine derivatives using this compound as a precursor. For example, regioselective hydroalkylation and carboamination reactions have been reported to produce diverse pyrrolidine derivatives .

Data Tables

Application AreaExample CompoundReference
AntidiabeticVildagliptin
AnticancerVarious pyrrolidine derivatives
Anti-inflammatoryPyrrolidine analogs

Mechanism of Action

The mechanism of action of 1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Pyridine-2-carbonyl vs. Quinoline-Piperazine: The quinoline-piperazine analog () demonstrates direct antimicrobial activity as an efflux pump inhibitor, likely due to its extended aromatic system and chlorine substituent enhancing target binding . In contrast, the pyridine-2-carbonyl group in the target compound may favor interactions with enzymes like kinases or proteases.
  • Heterocyclic Variations : Pyrazine () and pyrimidine () analogs introduce additional nitrogen atoms, altering electronic properties and solubility. These modifications could expand binding specificity compared to the pyridine-based target compound.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (264.18 vs. 213.15–233.13 for simpler analogs) reflects its bulkier pyridine-carbonyl group, which may reduce membrane permeability but improve target affinity. Dihydrochloride salts universally enhance aqueous solubility across all compounds.
  • Stereochemistry : Stereospecific analogs like (3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride () highlight the importance of chirality in biological activity, though the target compound’s stereochemical details remain unspecified .

Biological Activity

1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound's molecular formula is C10H13N3O2HClC_{10}H_{13}N_3O\cdot 2HCl, indicating the presence of both pyridine and pyrrolidine rings. The unique structure contributes to its diverse biological activities.

This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism often involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It may modulate receptor activity, influencing physiological responses.

Antiviral Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, compounds similar to 1-(Pyridine-2-carbonyl)pyrrolidin-3-amine have shown effectiveness against viruses such as the tobacco mosaic virus (TMV) and hepatitis A virus (HAV). In a study, certain derivatives demonstrated significant antiviral activity with protection rates exceeding 60% against TMV at specific concentrations .

Antibacterial Properties

The compound's structural components suggest potential antibacterial activity. Pyrrole-based derivatives have been reported to exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating strong antibacterial efficacy compared to standard antibiotics .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antiviral Efficacy : A study evaluated the compound's effectiveness against various viral strains, reporting a significant reduction in viral titers for compounds containing the pyrrolidine moiety. The findings suggest that modifications in the structure can enhance antiviral potency .
  • Antibacterial Activity : Another investigation into pyrrole derivatives found that several compounds exhibited superior antibacterial activity compared to traditional antibiotics. This study emphasizes the potential for developing new antibacterial agents based on this chemical structure .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
This compoundAntiviral, AntibacterialEffective against TMV and S. aureus
Pyrrolidine derivativesAntiviralHigh efficacy against TMV with >60% protection
Pyridine derivativesAntibacterialMIC values between 3.12 and 12.5 μg/mL

Q & A

Basic: What is the recommended synthetic route for 1-(Pyridine-2-carbonyl)pyrrolidin-3-amine dihydrochloride, and how is it characterized?

Methodological Answer:
The synthesis typically involves coupling pyridine-2-carboxylic acid with pyrrolidin-3-amine followed by dihydrochloride salt formation. A plausible route includes:

  • Step 1: Activate pyridine-2-carboxylic acid using coupling agents like HATU or EDCI in DMF to form the reactive intermediate.
  • Step 2: React with pyrrolidin-3-amine under inert conditions (N₂ atmosphere) at 0–25°C for 12–24 hours.
  • Step 3: Purify the product via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient) and confirm structure using 1^1H/13^13C NMR and HRMS.
  • Salt Formation: Treat the free base with HCl in anhydrous ether to precipitate the dihydrochloride salt. Validate purity via HPLC (>95%) and elemental analysis .

Basic: How do solubility and stability profiles impact experimental design for this compound?

Methodological Answer:

  • Solubility: Preliminary data from analogous dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) suggest high aqueous solubility (>50 mg/mL). Test solubility in buffers (pH 4–8) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy .
  • Stability: Store at −20°C in desiccated conditions. Monitor decomposition via TLC or LC-MS under accelerated conditions (40°C/75% RH for 7 days). Degradation products may include pyridine derivatives and HCl gas; use inert atmospheres during handling .

Advanced: What strategies enable enantioselective synthesis of chiral pyrrolidin-3-amine derivatives?

Methodological Answer:
Chiral resolution or asymmetric synthesis is critical for enantiopure compounds:

  • Resolution: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric Synthesis: Employ Evans’ oxazolidinone auxiliaries or catalytic asymmetric hydrogenation (e.g., Ru-BINAP catalysts) to synthesize (R)- or (S)-pyrrolidin-3-amine precursors. Confirm enantiomeric excess (ee) via polarimetry or chiral GC .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

Methodological Answer:
Contradictions often arise from impurities or varying analytical conditions. To address:

  • Reproducibility: Synthesize the compound independently using peer-reviewed protocols and compare results.
  • Validation: Use differential scanning calorimetry (DSC) for melting point analysis and Karl Fischer titration for hygroscopicity assessment. Cross-reference with structurally similar compounds (e.g., 3-aminopyrrolidine dihydrochloride derivatives) for expected trends .

Advanced: Which analytical methods are optimal for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Optimize MRM transitions (e.g., m/z 226 → 110 for quantification). Validate linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and recovery (>85%) .
  • Sample Preparation: Employ protein precipitation (ACN) or SPE (C18 cartridges) to minimize matrix effects. Include deuterated internal standards (e.g., d₃-3-aminopyrrolidine) for precision .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in the pyridine ring (e.g., 3- or 4-substituted pyridines) or pyrrolidine substituents (e.g., methyl, cyclopropyl).
  • Assay Design: Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) using IC₅₀ determinations. Correlate activity with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .

Advanced: What are the key considerations for handling and disposing of this compound under laboratory conditions?

Methodological Answer:

  • Handling: Use fume hoods and PPE (nitrile gloves, lab coat) due to potential HCl release. Avoid contact with strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .
  • Waste Disposal: Neutralize with sodium bicarbonate, adsorb onto vermiculite, and dispose as hazardous chemical waste. Document disposal per EPA guidelines (40 CFR 261) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.